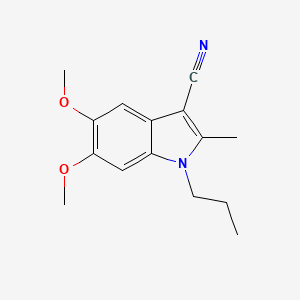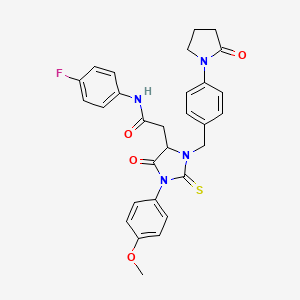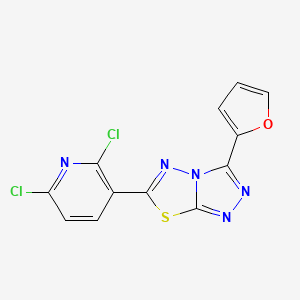![molecular formula C12H16N4 B12636735 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-](/img/structure/B12636735.png)
1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with an amine group at the 6th position and a piperidinyl group at the 3rd position.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved by cyclization reactions involving pyridine and pyrazole derivatives.
Introduction of the Amine Group: The amine group at the 6th position can be introduced through nucleophilic substitution reactions.
Attachment of the Piperidinyl Group: The piperidinyl group at the 3rd position can be attached using reductive amination or other suitable coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrrolo[2,3-b]pyridine core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and neurological disorders.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.
Chemical Biology: It serves as a tool to investigate the function of specific proteins and enzymes.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C12H16N4/c13-11-2-1-9-10(7-15-12(9)16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H3,13,15,16) |
InChI Key |
OCFGJYKAQDYOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
methanone](/img/structure/B12636667.png)



![2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12636680.png)
![3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12636681.png)
![(3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12636682.png)

![5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12636689.png)
![8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12636707.png)

